molecular formula C16H11F3O B1210512 (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol CAS No. 53531-34-3

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

Cat. No.: B1210512
CAS No.: 53531-34-3
M. Wt: 276.25 g/mol
InChI Key: ICZHJFWIOPYQCA-UHFFFAOYSA-N
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Description

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an anthracene moiety and a trifluoroethanol group

Biochemical Analysis

Biochemical Properties

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol plays a significant role in biochemical reactions, particularly in the context of fluorescence studies. The anthracene moiety in the compound is known for its strong fluorescent properties, making it useful in tracking and imaging studies. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the behavior and function of the biomolecules, making ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a valuable tool in biochemical assays .

Cellular Effects

The effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the fluorescent properties of the anthracene moiety allow for the visualization of cellular processes in real-time, providing insights into cell signaling and metabolic pathways. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol has been shown to affect the expression of certain genes, thereby influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, the anthracene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, leading to changes in protein conformation and activity. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol remains stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular behavior, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and provide valuable insights into biochemical processes. At high doses, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes apparent .

Metabolic Pathways

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can influence the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The anthracene moiety’s fluorescent properties allow for the tracking of the compound’s distribution in real-time, providing valuable insights into its transport mechanisms .

Subcellular Localization

The subcellular localization of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically involves the reaction of anthracene derivatives with trifluoroethanol under specific conditions. One common method includes the use of a Grignard reagent derived from anthracene, which reacts with trifluoroacetaldehyde to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol.

Chemical Reactions Analysis

Types of Reactions

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxaldehyde, while reduction could produce anthracene.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its ability to intercalate with DNA is of interest.

Industry

In the industrial sector, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows for strong π-π interactions, while the trifluoroethanol group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler structure without the trifluoroethanol group.

    9-Anthracenylmethanol: Similar structure but with a methanol group instead of trifluoroethanol.

    Anthracene-9-carboxaldehyde: An oxidation product of anthracene.

Uniqueness

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.

Properties

IUPAC Name

(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHJFWIOPYQCA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53531-34-3
Record name (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53531-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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